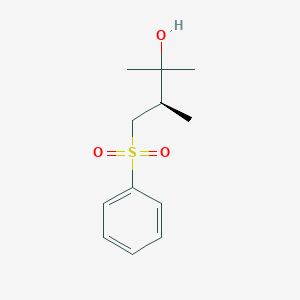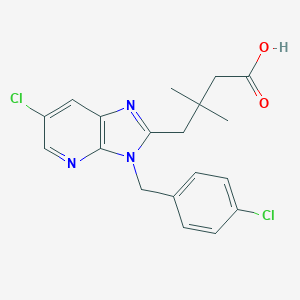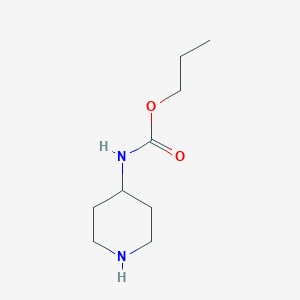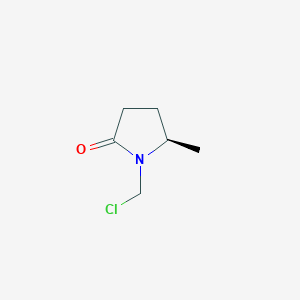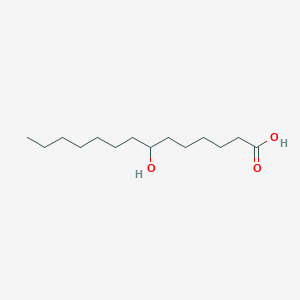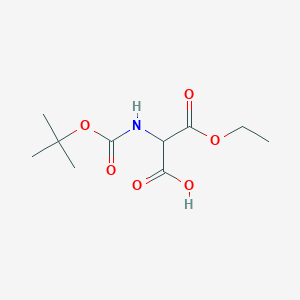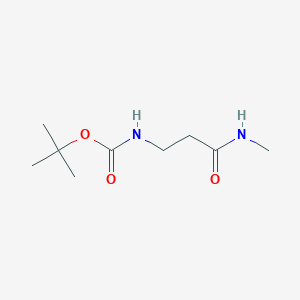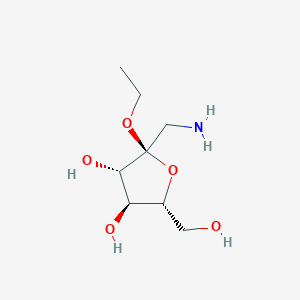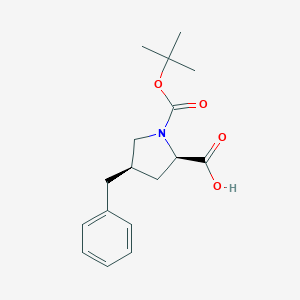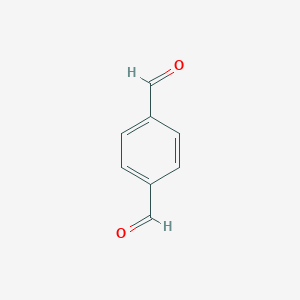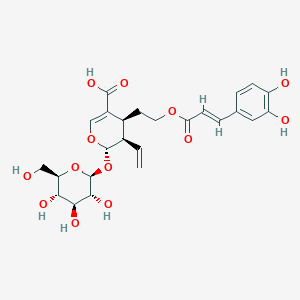
Grandifloroside
Vue d'ensemble
Description
Grandifloroside is not explicitly mentioned in the provided papers. However, the papers do discuss various compounds isolated from plants with "grandiflora" in their names, such as Sesbania grandiflora, Uvaria grandiflora, and Phlomis grandiflora var. grandiflora. These compounds include gold nanoparticles, cyclohexene oxides, phenylethanoid glycosides, and diterpenoid alkaloids, which have been studied for their chemical properties and potential applications in various fields, including catalysis and medicine .
Synthesis Analysis
The synthesis of compounds related to this compound, such as grandifloracin, has been reported using innovative methods. For instance, a highly efficient synthesis of (±)-grandifloracin was achieved through a tandem dearomative epoxidation/spontaneous Diels-Alder cyclodimerization from salicylic acid in only four steps . Additionally, (+)-grandifloracin was synthesized from sodium benzoate using a dearomatizing dihydroxylation with unusual regioselectivity, facilitated by iron diene complexes .
Molecular Structure Analysis
The molecular structures of compounds from grandiflora species have been elucidated using spectral data, X-ray diffraction, and chemical transformations. For example, the structure of a novel germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined by these methods . Similarly, the structures of two novel diterpenoid alkaloids from Delphinium grandiflorum were elucidated by spectroscopic analysis and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving compounds from grandiflora species have been studied for their potential applications. The biogenic gold nanoparticles synthesized from Sesbania grandiflora showed excellent catalytic activity in the reduction of methylene blue, indicating their potential as effective catalysts for degrading chemical dyes . The cyclohexene oxide zeylenone, isolated from Uvaria grandiflora, was found to be a highly active nucleoside transport inhibitor, suggesting its possible use in medical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds from grandiflora species have been characterized through various analyses. For instance, the crystal structure of a germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined, revealing an unusual conformation of the ten-membered ring . The synthesized gold nanoparticles using Sesbania grandiflora leaf extract were predominantly spherical and well-dispersed, with sizes ranging from 7 to 34 nm .
Applications De Recherche Scientifique
Grandifloroside : Analyse complète des applications de la recherche scientifique
Applications anti-inflammatoires : Le this compound a été identifié comme un agent anti-inflammatoire puissant. Des études suggèrent que des extraits contenant du this compound peuvent être développés comme agents thérapeutiques pour des affections comme l'hypertrophie bénigne de la prostate (HBP) en raison de leurs propriétés anti-inflammatoires significatives .
Applications antioxydantes : Le potentiel antioxydant du this compound est également remarquable. Il a été démontré qu'il présentait de fortes activités de piégeage des radicaux libres, ce qui pourrait être bénéfique pour protéger contre les dommages liés au stress oxydatif .
Applications thérapeutiques : Au-delà de ses effets anti-inflammatoires et antioxydants, le this compound a été utilisé traditionnellement pour diverses affections telles que la dysenterie, l'eczéma, l'intoxication et les hémorragies externes. Son activité inhibitrice contre le TNF-α et la 5α-réductase suggère des applications thérapeutiques potentielles pour des affections comme l'HBP .
Mécanisme D'action
Target of Action
Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .
Mode of Action
This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.
Result of Action
The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .
Safety and Hazards
When handling Grandifloroside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine
Cellular Effects
Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly
Metabolic Pathways
It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant
Propriétés
IUPAC Name |
(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



